molecular formula C13H12N4O2 B8297474 1H-Purine, 8-(2,4-dimethoxyphenyl)- CAS No. 77456-43-0

1H-Purine, 8-(2,4-dimethoxyphenyl)-

Cat. No. B8297474
Key on ui cas rn: 77456-43-0
M. Wt: 256.26 g/mol
InChI Key: XOZCJKUFAQFZGZ-UHFFFAOYSA-N
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Patent
US04299834

Procedure details

A mixture of 5.5 g of 4,5-diaminopyrimidine and 10.9 g of 2,4-dimethoxy-benzoic acid was triturated in a mortar. The mixture was added to 100 ml of phosphorus oxychloride and refluxed for one hour. The phosphorus oxychloride was decomposed under stirring into water, and the solution obtained was neutralized with ammonia after filtration. The precipitated product was recrystallized from water and ethanol/cyclohexane (volume ratio of 1:3).
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
10.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([NH2:8])=[CH:6][N:5]=[CH:4][N:3]=1.[CH3:9][O:10][C:11]1[CH:19]=[C:18]([O:20][CH3:21])[CH:17]=[CH:16][C:12]=1[C:13](O)=O.N>>[CH3:9][O:10][C:11]1[CH:19]=[C:18]([O:20][CH3:21])[CH:17]=[CH:16][C:12]=1[C:13]1[NH:8][C:7]2[C:2](=[N:3][CH:4]=[N:5][CH:6]=2)[N:1]=1

Inputs

Step One
Name
Quantity
5.5 g
Type
reactant
Smiles
NC1=NC=NC=C1N
Name
Quantity
10.9 g
Type
reactant
Smiles
COC1=C(C(=O)O)C=CC(=C1)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Stirring
Type
CUSTOM
Details
under stirring into water
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was triturated in a mortar
ADDITION
Type
ADDITION
Details
The mixture was added to 100 ml of phosphorus oxychloride
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the solution obtained
FILTRATION
Type
FILTRATION
Details
after filtration
CUSTOM
Type
CUSTOM
Details
The precipitated product was recrystallized from water and ethanol/cyclohexane (volume ratio of 1:3)

Outcomes

Product
Name
Type
Smiles
COC1=C(C=CC(=C1)OC)C1=NC2=NC=NC=C2N1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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